Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
Brand Name: Vulcanchem
CAS No.: 70692-35-2
VCID: VC17249322
InChI: InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2
SMILES:
Molecular Formula: C7H12N2O4Pt
Molecular Weight: 383.27 g/mol

Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)

CAS No.: 70692-35-2

Cat. No.: VC17249322

Molecular Formula: C7H12N2O4Pt

Molecular Weight: 383.27 g/mol

* For research use only. Not for human or veterinary use.

Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) - 70692-35-2

Specification

CAS No. 70692-35-2
Molecular Formula C7H12N2O4Pt
Molecular Weight 383.27 g/mol
IUPAC Name (2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+)
Standard InChI InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2
Standard InChI Key LZJWIMXWNAOSKA-UHFFFAOYSA-N
Canonical SMILES C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Introduction

Synthesis and Characterization

The synthesis of platinum complexes typically involves the reaction of a platinum salt (e.g., K2_2PtCl4_4) with the appropriate ligands under controlled conditions. Characterization methods include elemental analysis, NMR spectroscopy, IR spectroscopy, and X-ray diffraction for structural confirmation.

Biological Activity

Platinum complexes are well-known for their antitumor properties, with cisplatin being a prominent example. The biological activity of these complexes often depends on their ability to form DNA adducts, which interfere with DNA replication and transcription. While specific data on Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) is not available, related complexes have shown promising cytotoxic activity against various cancer cell lines.

ComplexCancer Cell LineCytotoxic Activity
CisplatinMCF-7, ES-2, A-549High
trans-Pt(NH3_3)(L)Cl2_2MCF-7, ES-2, A-549Variable, often higher than cisplatin

Research Findings and Future Directions

Research on platinum complexes continues to explore new ligands and structural variations to improve efficacy and reduce side effects. The use of cyclopentanediamine and ethanedioate ligands offers opportunities to modulate the complex's properties, such as solubility and stability, which are crucial for clinical applications.

Given the limited specific data on Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans), further studies are needed to fully understand its potential as an anticancer agent. This includes in vitro and in vivo evaluations to assess its cytotoxicity, pharmacokinetics, and potential side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator